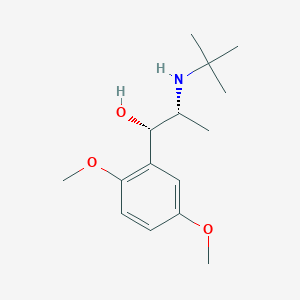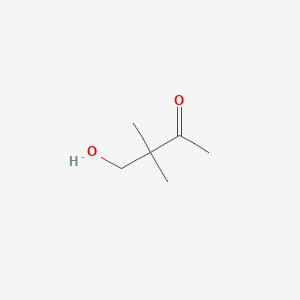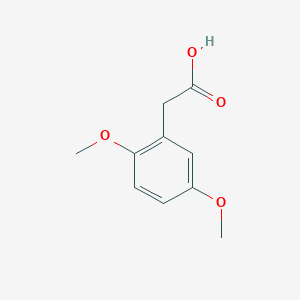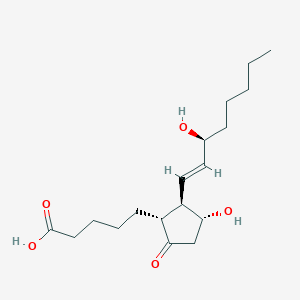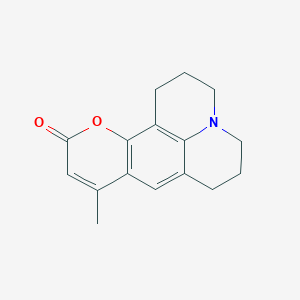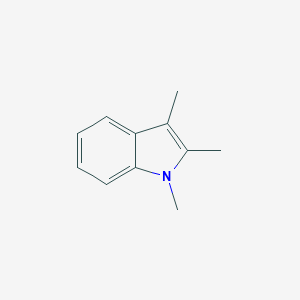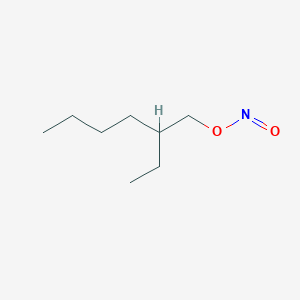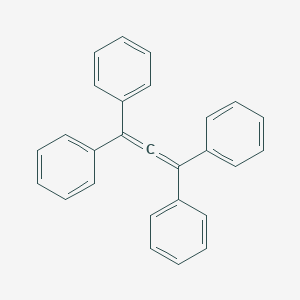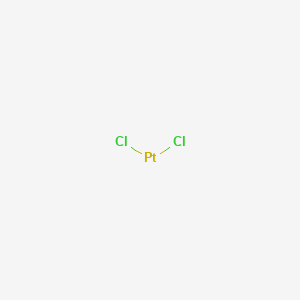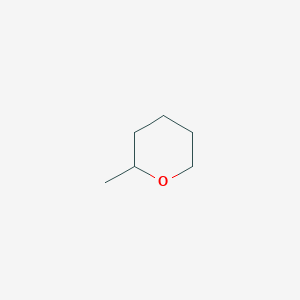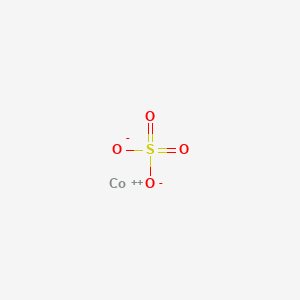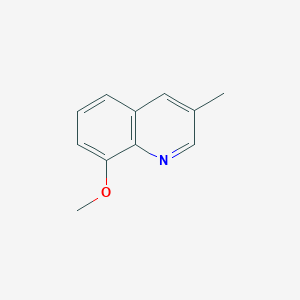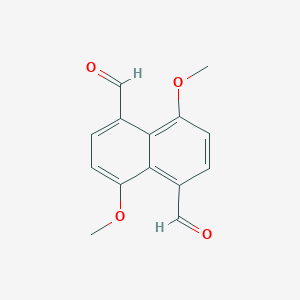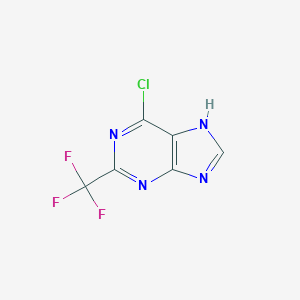
Atrial natriuretic factor (1-27)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Atrial natriuretic factor (ANF) is a hormone that is secreted by the heart in response to increased blood volume and pressure. ANF is a polypeptide hormone that is composed of 28 amino acids, with the first 27 amino acids being the active component of the hormone. ANF is synthesized and secreted by the cardiac atria, and it acts to regulate fluid and electrolyte balance in the body.
Wirkmechanismus
Atrial natriuretic factor (1-27) (1-27) acts on a number of different target tissues in the body, including the kidneys, blood vessels, and adrenal glands. Atrial natriuretic factor (1-27) (1-27) exerts its effects by binding to specific receptors, known as natriuretic peptide receptors, which are located on the surface of target cells. The binding of Atrial natriuretic factor (1-27) (1-27) to its receptor activates a signaling cascade that leads to the production of cyclic guanosine monophosphate (cGMP), which in turn leads to the relaxation of smooth muscle cells and the excretion of sodium and water by the kidneys.
Biochemische Und Physiologische Effekte
Atrial natriuretic factor (1-27) (1-27) has a number of biochemical and physiological effects in the body. Atrial natriuretic factor (1-27) (1-27) acts to increase renal blood flow and glomerular filtration rate, leading to increased excretion of sodium and water. Atrial natriuretic factor (1-27) (1-27) also acts to decrease sympathetic nervous system activity and inhibit the renin-angiotensin-aldosterone system, leading to decreased blood pressure and improved cardiac function. Atrial natriuretic factor (1-27) (1-27) has also been shown to have anti-inflammatory and anti-fibrotic effects in the body.
Vorteile Und Einschränkungen Für Laborexperimente
Atrial natriuretic factor (1-27) (1-27) has a number of advantages and limitations for lab experiments. Atrial natriuretic factor (1-27) (1-27) is a well-characterized hormone, with a clear mechanism of action and a number of well-established assays for measuring its levels in the body. Atrial natriuretic factor (1-27) (1-27) is also relatively stable and can be stored for long periods of time without degradation. However, Atrial natriuretic factor (1-27) (1-27) can be difficult to measure accurately in some contexts, such as in patients with renal dysfunction or in patients receiving certain medications.
Zukünftige Richtungen
There are a number of future directions for research on Atrial natriuretic factor (1-27) (1-27). One area of research is the development of new therapeutic agents that target the Atrial natriuretic factor (1-27) (1-27) signaling pathway. Another area of research is the investigation of the role of Atrial natriuretic factor (1-27) (1-27) in the pathogenesis of cardiovascular and renal disease. Finally, there is a need for further studies to elucidate the biochemical and physiological effects of Atrial natriuretic factor (1-27) (1-27) in the body, particularly in the context of disease.
Synthesemethoden
Atrial natriuretic factor (1-27) (1-27) is synthesized by the cardiac atria in response to increased blood volume and pressure. The synthesis of Atrial natriuretic factor (1-27) (1-27) is regulated by a number of factors, including atrial stretch, sympathetic nervous system activity, and hormonal factors such as angiotensin II and aldosterone. Atrial natriuretic factor (1-27) (1-27) is synthesized as a precursor molecule, proAtrial natriuretic factor (1-27), which is then cleaved to produce the active form of the hormone.
Wissenschaftliche Forschungsanwendungen
Atrial natriuretic factor (1-27) (1-27) has been the subject of extensive scientific research due to its important role in regulating fluid and electrolyte balance in the body. Atrial natriuretic factor (1-27) (1-27) has been studied in a variety of contexts, including cardiovascular disease, renal disease, and endocrine disorders. Atrial natriuretic factor (1-27) (1-27) has also been investigated for its potential therapeutic applications, including as a treatment for hypertension, heart failure, and renal dysfunction.
Eigenschaften
CAS-Nummer |
138506-90-8 |
|---|---|
Produktname |
Atrial natriuretic factor (1-27) |
Molekularformel |
C116H191N37O39S2 |
Molekulargewicht |
2792.1 g/mol |
IUPAC-Name |
(3S)-3-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2R)-1-[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]pentanoyl]amino]hexanoyl]oxy-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C116H191N37O39S2/c1-7-60(6)92(111(188)133-48-89(166)136-77(51-156)105(182)144-74(41-62-28-30-63(161)31-29-62)103(180)147-76(50-155)97(174)132-46-88(165)135-71(38-58(2)3)95(172)131-47-90(167)137-83(57-194)114(191)192-113(190)70(24-13-16-34-119)141-99(176)68(25-17-35-127-115(123)124)140-106(183)78(52-157)146-93(170)64(120)42-85(122)162)152-101(178)69(26-18-36-128-116(125)126)139-104(181)75(43-91(168)169)145-102(179)72(39-59(4)5)142-98(175)66(22-11-14-32-117)134-87(164)45-129-86(163)44-130-96(173)73(40-61-20-9-8-10-21-61)143-109(186)82(56-193)151-110(187)84-27-19-37-153(84)112(189)81(55-160)150-108(185)80(54-159)149-107(184)79(53-158)148-100(177)67(23-12-15-33-118)138-94(171)65(121)49-154/h8-10,20-21,28-31,58-60,64-84,92,154-161,193-194H,7,11-19,22-27,32-57,117-121H2,1-6H3,(H2,122,162)(H,129,163)(H,130,173)(H,131,172)(H,132,174)(H,133,188)(H,134,164)(H,135,165)(H,136,166)(H,137,167)(H,138,171)(H,139,181)(H,140,183)(H,141,176)(H,142,175)(H,143,186)(H,144,182)(H,145,179)(H,146,170)(H,147,180)(H,148,177)(H,149,184)(H,150,185)(H,151,187)(H,152,178)(H,168,169)(H4,123,124,127)(H4,125,126,128)/t60-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,92-/m0/s1 |
InChI-Schlüssel |
SXTKEUDEQFUKCW-KCYBZCTESA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CS)C(=O)OC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CS)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)N |
SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CS)C(=O)OC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CS)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CO)N |
Kanonische SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CS)C(=O)OC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CS)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CO)N |
Andere CAS-Nummern |
138506-90-8 |
Synonyme |
ANP (1-27) ANP-(1-27) atrial natriuretic factor (1-27) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



